molecular formula C17H25N3O B14756281 1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile

1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile

Cat. No.: B14756281
M. Wt: 287.4 g/mol
InChI Key: GFJBFJGNXDVDDX-RDVIWEACSA-N
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Description

Vildagliptin Imp.A is a compound related to vildagliptin, an oral anti-diabetic drug that belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. Vildagliptin is used to manage type 2 diabetes mellitus by inhibiting the enzyme DPP-4, which inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in maintaining glucose homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vildagliptin is synthesized through a series of chemical reactions. The synthesis typically involves the formation of a pyrrolidine ring and the introduction of various functional groups. The process includes steps such as nucleophilic substitution, reduction, and cyclization. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of vildagliptin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Vildagliptin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving vildagliptin include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions include various intermediates and degradation products, which are analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Scientific Research Applications

Vildagliptin Imp.A and related compounds have several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its effects on cellular pathways and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in managing type 2 diabetes mellitus and its effects on glucose homeostasis.

    Industry: Used in the pharmaceutical industry for the development of anti-diabetic medications

Mechanism of Action

Vildagliptin exerts its effects by selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones GLP-1 and GIP, which enhances insulin secretion and reduces glucagon levels in a glucose-dependent manner. The increased levels of GLP-1 and GIP improve glycemic control by promoting insulin release and inhibiting glucagon secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vildagliptin is unique due to its specific molecular structure, which provides a balanced efficacy and safety profile. It has been shown to improve glycemic control with a low risk of hypoglycemia and weight gain, making it a valuable option for patients with type 2 diabetes mellitus .

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

(2S)-1-[2-(1-adamantylamino)acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C17H25N3O/c18-10-15-2-1-3-20(15)16(21)11-19-17-7-12-4-13(8-17)6-14(5-12)9-17/h12-15,19H,1-9,11H2/t12?,13?,14?,15-,17?/m0/s1

InChI Key

GFJBFJGNXDVDDX-RDVIWEACSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N

Origin of Product

United States

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